The field of peptide synthesis has seen significant advancements with the development of acid-sensitive protecting groups, which are crucial for the synthesis of complex peptides and proteins. Among these, the Fmoc (9-fluorenylmethoxycarbonyl) group has been widely used due to its stability under basic conditions and its removal under mildly acidic conditions. The introduction of Fmoc-Cys(Mmt)-OH represents a further refinement in this area, offering increased acid sensitivity and selectivity in the deprotection of cysteine residues during solid-phase peptide synthesis (SPPS)2.
The Fmoc-Cys(Mmt)-OH has been successfully applied in the solid-phase peptide synthesis of complex peptides. For instance, its utility was demonstrated in the synthesis of Tyr1-somatostatin on 2-chlorotrityl resin, where the S-Mmt group was selectively removed without affecting the Trt-type side-chain protection groups. The final cleavage from the resin and complete deprotection were achieved with 3% TFA, without reducing tryptophan residues, showcasing the compound's effectiveness in SPPS2.
Another application of acid-sensitive Fmoc-protected amino acids is in the synthesis of side-chain to side-chain cyclic peptides and oligolysine cores, which are essential for the assembly of multiantigenic peptides (MAPs) and template-assembled synthetic proteins (TASPs). The Fmoc-Lys(Mtt)-OH derivative, for example, has been used to synthesize a cyclic cholecystokinin analog and various lysine cores on different resins. The N epsilon-Mtt function of this derivative can be removed under mild conditions, preserving tert-butyl type groups and peptide ester bonds to TFA-labile resins, thus facilitating the synthesis of structurally complex peptides1.
The development of very acid-sensitive Fmoc-protected amino acids like Fmoc-Cys(Mmt)-OH opens up possibilities for their use in more intricate peptide synthesis projects. Their ability to be selectively deprotected without affecting other sensitive groups could be exploited in the future for the creation of novel peptides with therapeutic potential or in the study of protein-protein interactions where precise modifications are required.
This compound is commercially available from various suppliers, including Acmec Biochemical and Ambeed, and is identified by the CAS number 102971-73-3. It falls under the category of biochemical reagents used in peptide synthesis due to its protective group that facilitates the selective formation of disulfide bridges in peptides .
The synthesis of Fmoc-Cys(tert-butoxycarnylpropyl)-OH typically involves the following steps:
The reaction conditions typically involve an organic solvent such as dimethylformamide (DMF) and may require purification steps such as chromatography to isolate the desired product .
Fmoc-Cys(tert-butoxycarnylpropyl)-OH participates in several chemical reactions relevant to peptide synthesis:
These reactions are essential for constructing complex peptide structures and are often performed under controlled conditions to maximize yield and purity .
The mechanism of action for Fmoc-Cys(tert-butoxycarnylpropyl)-OH primarily revolves around its role in facilitating peptide synthesis:
This strategic use of protective groups enables chemists to synthesize complex peptides with high fidelity and efficiency .
Key physical and chemical properties of Fmoc-Cys(tert-butoxycarnylpropyl)-OH include:
Property | Value |
---|---|
Molecular Weight | 485.59 g/mol |
Density | 1.237 ± 0.06 g/cm³ (predicted) |
Boiling Point | 673.8 ± 55.0 °C (predicted) |
Storage Conditions | 2–8 °C, dry |
Hazard Classification | H302-H315-H319-H335 |
These properties indicate that while the compound is stable under specified conditions, it requires careful handling due to its potential hazards .
Fmoc-Cys(tert-butoxycarnylpropyl)-OH has several significant applications in scientific research:
Fmoc-Cys(tert-butoxycarnylpropyl)-OH (CAS 102971-73-3) has the molecular formula C₂₆H₃₁NO₆S and a molecular weight of 485.6 g/mol [2] [9]. Its structure comprises three key functional elements:
The stereochemistry is typically L-configuration, though the D-enantiomer (EVT-14995349) is available for specific applications . The canonical SMILES notation is CC(C)(C)OC(=O)CCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
, with isomeric SMILES confirming the chiral center: CC(C)(C)OC(=O)CCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
[2] [8].
Functional Advantages:
Table 1: Structural and Chemical Properties
Property | Value/Description |
---|---|
CAS Number | 102971-73-3 |
Molecular Formula | C₂₆H₃₁NO₆S |
Molecular Weight | 485.6 g/mol |
IUPAC Name | (2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-[4-[(2-methylpropan-2-yl)oxy]-4-oxobutyl]sulfanylpropanoic acid |
Storage Conditions | -20°C; lyophilized powder; avoid freeze-thaw cycles |
Purity | ≥95% (HPLC) |
Cysteine’s nucleophilic thiol group is indispensable for disulfide-driven protein folding but poses synthetic challenges due to oxidation sensitivity and side reactions. Early strategies relied on:
The tert-butoxycarbonylpropyl group emerged to address these limitations. Its design leverages:
Table 2: Evolution of Cysteine Protecting Groups
Protecting Group | Era | Cleavage Conditions | Key Limitations |
---|---|---|---|
Acm | 1960s–1980s | Hg²⁺/Ag⁺ | Toxicity; non-orthogonal |
Trt | 1980s–2000s | 1–5% TFA | Racemization; β-elimination |
tBu | 1990s–2010s | Phosphines/thiols | Harsh conditions; side reactions |
tert-Butoxycarbonylpropyl | 2000s–present | 95% TFA/scavengers | Minimal racemization; TFA-orthogonal |
The tert-butoxycarbonylpropyl group excels in complex peptide synthesis for three core applications:
Its stability under piperidine (Fmoc deprotection) and mild acids (e.g., 1% TFA for Mmt removal) enables multi-step orthogonal schemes. For example:
Cysteine derivatives are prone to base-catalyzed racemization during activation. The tert-butoxycarbonylpropyl group’s electron-withdrawing ester reduces thiolate formation, minimizing epimerization. Studies show <1% racemization with carbodiimide/HOBt activation, versus 3–7% for Trt or Acm under similar conditions [5] [6]. This is critical for synthesizing chiral peptides like toxins or hormones [6].
Table 3: Applications in Solid-Phase Peptide Synthesis
Synthetic Challenge | Solution via tert-Butoxycarbonylpropyl | Outcome |
---|---|---|
Multi-disulfide formation | Synchronous TFA deprotection with Glu(OtBu)/Asp(OtBu) | Correct oxidative folding in one pot |
Epimerization-sensitive sequences | Low racemization during DIC/Oxyma couplings | High chiral purity (>99% ee) |
On-resin conjugation | Orthogonal to Mmt; selective thiol exposure | Site-specific maleimide/alkylation reactions |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3